molecular formula C17H18O6 B14222347 Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester CAS No. 791796-64-0

Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester

Cat. No.: B14222347
CAS No.: 791796-64-0
M. Wt: 318.32 g/mol
InChI Key: SDHYDUZSTXSAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester is an organic compound with the molecular formula C16H18O6 It is a derivative of benzoic acid and is characterized by the presence of multiple methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester typically involves the esterification of 2,4,5-trimethoxybenzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester.

    4-Methoxyphenol: Another precursor used in the esterification reaction.

    Methyl 2,4,5-trimethoxybenzoate: A similar ester with a methyl group instead of a 4-methoxyphenyl group.

Uniqueness

Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester is unique due to the presence of multiple methoxy groups and the 4-methoxyphenyl ester moiety

Properties

CAS No.

791796-64-0

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(4-methoxyphenyl) 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18O6/c1-19-11-5-7-12(8-6-11)23-17(18)13-9-15(21-3)16(22-4)10-14(13)20-2/h5-10H,1-4H3

InChI Key

SDHYDUZSTXSAHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.